molecular formula C17H10O B1206002 1,5-Diphenyl-1,4-pentadiyn-3-one CAS No. 15814-30-9

1,5-Diphenyl-1,4-pentadiyn-3-one

Cat. No.: B1206002
CAS No.: 15814-30-9
M. Wt: 230.26 g/mol
InChI Key: RPDMTPXOTVBOHB-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1,4-pentadiyn-3-one is a specialized acetylenic ketone of interest in photochemical and physical-organic chemistry research. This compound serves as a valuable model system for investigating photoreactivity in constrained environments. A key application and area of study involves its photochemistry in micellar solutions, where research techniques such as product-yield-detected electron spin resonance (PYESR) and transient absorption spectroscopy have been employed to analyze the formation and behavior of transient ketyl radical pairs . The presence of the acetylenic groups in its structure is a critical feature that influences its photoreactivity, making it a subject for molecular orbital calculations and studies on the dynamics of radical pairs . Researchers utilize this compound to probe the mechanisms of photoreduction and the magnetic field effects on radical pair systems. This product is intended for research and further chemical synthesis applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diphenylpenta-1,4-diyn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDMTPXOTVBOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166379
Record name 1,5-Diphenyl-1,4-pentadiyn-3-one
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Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15814-30-9
Record name 1,5-Diphenyl-1,4-pentadiyn-3-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diphenyl-1,4-pentadiyn-3-one
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Record name 1,5-Diphenyl-1,4-pentadiyn-3-one
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Synthetic Methodologies for 1,5 Diphenyl 1,4 Pentadiyn 3 One and Its Structural Analogues

Established Synthetic Routes and Reaction Optimizations

The preparation of the parent compound, 1,5-diphenyl-1,4-pentadiyn-3-one, can be achieved through several established methods, including one-pot syntheses and multi-step approaches involving precursor chemistry and coupling reactions.

One-Pot Synthetic Strategies for this compound

One-pot syntheses offer an efficient and streamlined approach to this compound, minimizing the need for isolation and purification of intermediates. A common strategy involves the reaction of phenylacetylene (B144264) with a suitable carbonyl source. For instance, the reaction of phenylacetylene with ethyl formate (B1220265) in the presence of a Grignard reagent like ethylmagnesium bromide, followed by oxidation, yields the desired diyne ketone. mdpi.com

Another approach involves the Claisen-Schmidt condensation. This method typically begins with the reaction of benzaldehyde (B42025) and acetone (B3395972) to form benzalacetone, which is then further reacted with another equivalent of benzaldehyde to produce 1,5-diphenylpenta-1,4-dien-3-one (B3434637). bas.bgscribd.com While this yields the dienone analogue, it highlights a classical condensation strategy that can be adapted for related structures.

Precursor Chemistry and Alkyne Coupling Approaches

The synthesis of this compound often relies on the coupling of alkyne precursors. A key precursor is 1,5-diphenyl-1,4-pentadiyn-3-ol, which can be synthesized and subsequently oxidized to the target ketone. uni.lu The synthesis of alkynes, in general, can be achieved through the dehydrohalogenation of geminal or vicinal dihalides using a strong base like sodium amide. youtube.com This fundamental reaction of alkyne synthesis is crucial for preparing the necessary building blocks.

The coupling of terminal alkynes is a powerful tool in the synthesis of diynes. While specific examples for this compound are not detailed in the provided results, general principles of alkyne coupling, such as Glaser or Hay coupling, are relevant to this synthetic strategy.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of the compound's properties. This is achieved through regioselective functionalization and the use of various catalyst systems.

Regioselective Functionalization Strategies

Regioselective synthesis is crucial for controlling the position of substituents on the aromatic rings or the carbon backbone. For example, the synthesis of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, a dienone analogue, involves the condensation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with acetone. nih.gov This demonstrates how the choice of substituted starting materials dictates the final structure.

The development of regioselective methods for the synthesis of diaryl-substituted pyrazoles from α,β-unsaturated ketones also provides insights into controlling the placement of aryl groups. nih.govillinois.edu Furthermore, the regioselective hydroarylation of internal alkynes using aryl diazonium salts offers a modern approach to functionalizing alkyne systems. rsc.org While not directly applied to this compound in the search results, these methods represent the state-of-the-art in regioselective synthesis.

Catalyst Systems in Diyne Synthesis (e.g., Gold(I)-Catalysis)

Homogeneous gold catalysis has become a powerful tool for the synthesis of complex molecules from diynes. researchgate.net Gold(I) catalysts are particularly effective in activating alkynes towards a variety of transformations. acs.org Gold(I)-catalyzed domino cyclizations of 1,6-diynes have been used to synthesize functionalized cyclohexenone derivatives. acs.org Although this example involves a 1,6-diyne, the principle of gold-catalyzed activation of the alkyne bond is broadly applicable.

Gold(I) catalysts, often in combination with a silver salt co-catalyst, can facilitate various cycloisomerization reactions of diynes. monash.edu For instance, gold-catalyzed diyne-ene annulation has been developed for the one-step synthesis of polysubstituted benzenes. nih.gov These advanced catalytic methods highlight the potential for creating diverse and complex structures from diyne precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Diphenyl 1,4 Pentadiyn 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-Resolution ¹H and ¹³C NMR Spectral Assignment and Interpretation

Specific, experimentally determined ¹H and ¹³C NMR data for 1,5-diphenyl-1,4-pentadiyn-3-one are not available in the surveyed literature. Theoretical predictions suggest a relatively simple spectrum due to the molecule's symmetry. The ¹H NMR would be expected to show signals corresponding to the phenyl protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the acetylenic and carbonyl groups. In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon, the sp-hybridized carbons of the alkyne groups, and the carbons of the phenyl rings would be anticipated. However, without experimental data, a definitive assignment and interpretation are not possible.

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY)

Information regarding the use of advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or COSY (Correlation Spectroscopy) for the stereochemical assignment of this compound could not be found. These techniques would be invaluable in confirming through-space and through-bond correlations, respectively, but no such studies have been published.

Vibrational Spectroscopy Analysis: FT-IR and FT-Raman Studies

Correlational Analysis of Characteristic Vibrational Modes

No experimental FT-IR or FT-Raman spectra for this compound are available. Hypothetically, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone. Additionally, a characteristic sharp, weak to medium band for the C≡C triple bond stretch would be expected in the region of 2100-2260 cm⁻¹. The FT-Raman spectrum would likely show a strong C≡C stretching band.

Hydrogen Bonding Effects on Vibrational Spectra

There is no available research on the effects of hydrogen bonding on the vibrational spectra of this compound. Such studies would typically involve observing shifts in the C=O and other relevant vibrational frequencies upon interaction with hydrogen-bond donors.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Properties

Experimental UV-Vis absorption data, which would define the chromophoric properties of this compound, are not documented in the available literature. The extended conjugation provided by the phenyl rings and the diyne system is expected to result in strong absorption in the ultraviolet and possibly the visible region.

Analysis of π-Conjugation Effects on Absorption Maxima

The electronic absorption spectrum of this compound is dominated by strong absorptions in the ultraviolet (UV) region, a direct consequence of its extensive π-conjugated system. This system involves the two phenyl rings, the two carbon-carbon triple bonds, and the carbonyl group. The delocalization of π-electrons across this framework significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This reduced energy gap means that the molecule can absorb light at longer wavelengths. libretexts.org

The principal electronic transitions observed are π → π* transitions, which are characteristic of conjugated systems. ijiset.com These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to less conjugated systems. For instance, simpler alkynes or ketones absorb at much shorter wavelengths.

To illustrate the effect of conjugation on the absorption maxima, a comparison with related molecules is insightful. As the length of the conjugated system increases, the λmax generally shifts to longer wavelengths. libretexts.orgnih.gov

Table 1: Comparison of Absorption Maxima (λmax) for Related Compounds

Compound Structure λmax (nm)
1,5-Diphenyl-1,4-pentadien-3-one C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 ~370 researchgate.net
1,3-Butadiene C=CC=C 217 libretexts.org
1,3,5-Hexatriene C=CC=CC=C 258 libretexts.org
4-Methyl-3-penten-2-one CC(=O)C=C(C)C 236 (π→π), 314 (n→π) libretexts.org

Note: The λmax values are approximate and can vary depending on the solvent and other experimental conditions. The structure for 1,5-Diphenyl-1,4-pentadien-3-one is provided as a SMILES string due to its complexity.

The presence of the carbonyl group also introduces the possibility of n → π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. libretexts.org These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

Solvent-Dependent Spectroscopic Behavior

The UV-Vis absorption spectrum of this compound can exhibit solvatochromism, meaning the position of the absorption bands can change with the polarity of the solvent. slideshare.netslideshare.netresearchgate.netyoutube.com This phenomenon arises from differential solvation of the ground and excited states of the molecule.

Polar solvents can stabilize the polar excited state of the molecule more than the ground state, leading to a shift in the absorption maximum. ijiset.com For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift. This is because the non-bonding electrons on the oxygen of the carbonyl group can interact with polar solvents via hydrogen bonding, which lowers the energy of the n-orbital. This increased stabilization of the ground state leads to a larger energy gap for the n → π* transition. youtube.com

A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will be ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (230.07 g/mol ). uni.lu

The molecular ion of this compound is expected to be relatively stable due to the extensive conjugation. However, it will also undergo characteristic fragmentation, providing valuable structural information. Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.uklibretexts.orglibretexts.org

For this compound, α-cleavage would lead to the formation of several key fragment ions:

Loss of a phenylethynyl radical (C₆H₅C≡C•): This would result in a fragment ion with an m/z of [M - 101]+.

Formation of the phenylethynyl cation (C₆H₅C≡C⁺): This would produce a peak at m/z 101.

Formation of the benzoyl cation (C₆H₅CO⁺): While less direct, rearrangement followed by fragmentation could lead to this common and stable ion at m/z 105. libretexts.org

Loss of carbon monoxide (CO): A characteristic fragmentation for ketones, leading to a fragment at [M - 28]+. researchgate.net

The fragmentation pattern can be complex, but careful analysis of the m/z values of the fragment ions allows for the reconstruction of the molecule's structure.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.orgslideshare.netnih.gov While this compound itself is not a radical, ESR spectroscopy can be employed to study radical intermediates that may be formed during its chemical reactions or upon photolysis. aip.orgethernet.edu.et

For instance, if this compound were to undergo a reaction that generates a radical anion or a radical cation, ESR would be the ideal technique to identify and characterize these species. libretexts.org The ESR spectrum would provide information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with nearby magnetic nuclei (such as ¹H). slideshare.net

The study of such radical intermediates can provide crucial insights into reaction mechanisms involving this compound. The high sensitivity of ESR allows for the detection of even very low concentrations of these transient species. libretexts.org

Crystallographic Studies and Solid State Architecture of 1,5 Diphenyl 1,4 Pentadiyn 3 One and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Crystallographic analysis of derivatives of 1,5-diphenyl-1,4-pentadiyn-3-one reveals key conformational features. For instance, the X-ray structure of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, a product derived from the title compound, shows that the molecule possesses crystallographic C2 symmetry. chemsrc.com In this derivative, the central C=C–C(=O)–C=C core is nearly planar, with a root-mean-squared deviation of these atoms from the plane of 0.011 Å. chemsrc.com The asymmetric unit contains only half of the molecule, with the central carbonyl group positioned along a two-fold rotation axis. chemsrc.com

In a different derivative, 1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone, the structure presents a more complex, non-linear arrangement. It features three aromatic rings connected by an unsaturated Y-shaped system. nih.gov The dinitro-substituted ring and one of the phenyl rings are nearly coplanar, with a dihedral angle of 15°, while the second phenyl group is almost orthogonal to the first, at an angle of 89°. nih.gov The available crystallographic data for these derivatives focus on the predominant keto form, with no experimental evidence or discussion of keto-enol tautomerism in the solid state.

The precise molecular geometry of these compounds is defined by their bond lengths, bond angles, and dihedral angles, determined via X-ray diffraction. In the case of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, specific intramolecular dimensions have been reported. chemsrc.com The planarity of the central conjugated system is a key feature, influenced by the electronic and steric nature of the substituents. chemsrc.com

Selected molecular dimensions for the derivative (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one are presented below.

Selected Bond Lengths (Å)
BondLength (Å)
O(1)-C(3)1.233
C(1)-C(2)1.349
C(2)-C(3)1.472
C(1)-O(2)1.336
C(1)-C(4)1.471
Selected Bond Angles (°)
AngleValue (°)
O(2)-C(1)-C(2)120.2
O(2)-C(1)-C(4)114.2
C(2)-C(1)-C(4)125.6
C(1)-C(2)-C(3)124.6
O(1)-C(3)-C(2)120.7

Data sourced from the crystallographic study of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. chemsrc.com

Supramolecular Interactions in Crystal Packing

In the crystal structure of derivatives of this compound, hydrogen bonds are key contributors to the supramolecular architecture. In the absence of strong hydrogen bond donors like O-H or N-H in the parent compound, weaker C-H···O interactions are prominent.

For (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, non-classical C-H···O hydrogen bonds link the molecules into chains that extend along the crystallographic c-axis. chemsrc.com In the crystal structure of the 1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone derivative, both an intramolecular N-H···O hydrogen bond and intermolecular C-H···O interactions are observed, which help to organize the supramolecular structure. nih.gov

Hydrogen Bonding Parameters for (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
C(2)-H(2)···O(1)0.952.593.412145.0
C(8)-H(8)···O(2)0.952.533.475172.0

D = donor atom, H = hydrogen, A = acceptor atom. Data sourced from the crystallographic study of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. chemsrc.com

C-H···π interactions, where a C-H bond acts as a weak donor to the electron cloud of an aromatic ring, also play a role in the solid-state architecture. The crystal structure of the 1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone derivative is stabilized in part by such C-H···π interactions, which contribute to the intricate three-dimensional network. nih.gov These interactions, along with hydrogen bonding and π-stacking, create a robust and well-defined crystal structure.

Reactivity and Reaction Mechanisms of 1,5 Diphenyl 1,4 Pentadiyn 3 One

Nucleophilic Addition Reactions to the Alkyne and Carbonyl Moieties

The unique molecular structure of 1,5-diphenyl-1,4-pentadiyn-3-one, characterized by a central carbonyl group flanked by two carbon-carbon triple bonds, renders it highly susceptible to a variety of nucleophilic addition reactions. These reactions can target either the electrophilic carbon atoms of the alkyne moieties or the carbonyl carbon, leading to a diverse range of molecular architectures.

Addition of Chalcogenides and Formation of Heterocyclic Rings (e.g., Chalcogenopyranones)

The reaction of this compound with chalcogenide nucleophiles provides a direct route to the synthesis of six-membered heterocyclic compounds known as chalcogenopyranones. Specifically, the addition of disodium (B8443419) selenide (B1212193) (Na₂Se) or disodium telluride (Na₂Te) to this compound and its derivatives leads to the formation of the corresponding selenopyranone and telluropyranone rings. scilit.com

The mechanism involves the nucleophilic attack of the chalcogenide ion at one of the alkyne carbons, followed by an intramolecular cyclization reaction where the initially formed enolate attacks the second triple bond. This process ultimately yields the stable heterocyclic ring system. The reaction is significant as it provides a synthetic pathway to less common heterocyclic systems containing heavier chalcogen atoms.

Reactions with Hydrazines and Cyclocondensation Pathways leading to Pyrazoles and Pyrazolines

The reaction of this compound with hydrazine (B178648) and its derivatives is a classic example of cyclocondensation, leading to the formation of five-membered nitrogen-containing heterocyclic compounds, namely pyrazoles and pyrazolines. The course of the reaction is highly dependent on the reaction conditions and the nature of the hydrazine derivative used.

In a typical reaction, one of the triple bonds of the diyne undergoes nucleophilic attack by a nitrogen atom of the hydrazine molecule. This is followed by an intramolecular cyclization onto the carbonyl group, and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. For instance, the reaction of this compound with phenylhydrazine (B124118) can lead to the formation of 1,5-diphenyl-3-(phenylethynyl)-4,5-dihydropyrazole. researchgate.net However, variations in reaction pathways can occur. For example, reactions with monosubstituted hydrazines have been shown to yield 4,5,6,7-tetrahydroindazole derivatives instead of the initially expected dihydropyrazoles. researchgate.net

The cyclocondensation of 1,3-dicarbonyl compounds, which can be seen as structural analogs of the enone form of this compound, with hydrazines is a well-established method for pyrazole synthesis, known as the Knorr synthesis. nih.gov This highlights the general utility of this reaction type in heterocyclic chemistry.

Reactions with Active Methylene (B1212753) Compounds (e.g., Malondinitrile)

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles in their deprotonated form. ajrconline.orgshivajicollege.ac.in Malononitrile (B47326) is a prime example of such a compound. The reaction of this compound with malononitrile proceeds via a nucleophilic addition mechanism. nih.gov

The reaction is typically initiated by a base, which deprotonates the malononitrile to form a carbanion. This carbanion then attacks one of the electrophilic alkyne carbons of the this compound. The subsequent reaction pathway can lead to a variety of products, often involving cyclization to form new carbocyclic or heterocyclic rings. The specific outcome is influenced by the reaction conditions, including the choice of base and solvent.

Photoreactivity and Photochemical Mechanisms

This compound exhibits interesting photoreactive properties, making it a subject of study in the field of photochemistry. Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo various chemical transformations.

Photoinitiation Mechanisms and Radical Generation Pathways

Upon photolysis, this compound can act as a photoinitiator, generating radical species that can initiate polymerization reactions. researchgate.net The mechanism is thought to be analogous to that of benzophenone, a well-known photoinitiator. The process begins with the absorption of a photon, leading to the formation of an excited triplet state of the molecule.

In the presence of a suitable hydrogen donor, such as an alcohol, the excited this compound can abstract a hydrogen atom, leading to the formation of two radical species: a ketyl radical derived from the initiator and a radical derived from the hydrogen donor. These radicals can then initiate the polymerization of a monomer. It has been observed that the presence of an efficient hydrogen donor is crucial for radical polymerization to occur. researchgate.net Density functional theory calculations have suggested that the planar geometry of this compound and its derivatives may contribute to their efficiency as photoinitiators. researchgate.net

Transient Species Detection and Kinetic Analysis (e.g., Laser Flash Photolysis)

Laser flash photolysis is a powerful technique used to study the short-lived transient species generated during photochemical reactions. dtic.milnih.govdtic.mil This method allows for the direct observation and kinetic analysis of excited states and radical intermediates.

In the context of this compound, laser flash photolysis studies can provide valuable insights into the primary photochemical processes. By irradiating a sample with a short, intense laser pulse, transient absorption spectra can be recorded at various time delays after the pulse. This allows for the identification of intermediates such as the triplet excited state and subsequently formed radicals. researchgate.net The decay kinetics of these transient species can also be measured, providing information about their reactivity and lifetimes. Such studies are crucial for elucidating the detailed mechanisms of photoinitiation and other photochemical reactions involving this compound.

Influence of Media (e.g., Micellar Solutions) on Photochemistry

The photochemical behavior of this compound in various media, particularly in organized assemblies like micellar solutions, is a subject of scientific interest due to the unique microenvironment these systems provide. While specific studies focusing exclusively on the photochemistry of this compound within micelles are not extensively documented, the influence of such media can be inferred from the well-established photochemical reactions of analogous α,β-unsaturated ketones and polyynes.

Micellar solutions are known to influence photochemical reactions by providing a non-polar core within a polar bulk solution, which can affect the conformation, solvation, and reactivity of guest molecules. For ketones, irradiation often leads to the formation of excited triplet states. In the case of α,β-unsaturated ketones, these excited states can undergo a variety of reactions, including cycloadditions and isomerizations. youtube.com

The presence of a micellar environment can exert significant control over the regioselectivity and stereoselectivity of these photoreactions. For instance, the photodimerization of α,β-unsaturated ketones can yield different ratios of head-to-head and head-to-tail dimers depending on the polarity of the solvent, with polar solvents often favoring head-to-head dimers. youtube.com The hydrophobic core of a micelle can be considered a non-polar microenvironment, which could favor the formation of head-to-tail dimers of this compound.

Furthermore, the constrained environment of a micelle can influence the conformational equilibrium of flexible molecules like this compound, potentially pre-organizing the molecule for specific intramolecular or intermolecular reactions upon photoexcitation. The photochemical unmasking of polyyne rotaxanes, for example, demonstrates that complex photochemical transformations of polyynes can be achieved, and the surrounding architecture plays a crucial role in the outcome. nih.gov While not in micelles, this highlights the principle of environmental influence on polyyne photoreactivity.

Table 1: Potential Influence of Micellar Media on the Photochemistry of this compound (Inferred from Analogous Systems)

Photochemical ProcessInfluence of Micellar EnvironmentPotential Products
PhotodimerizationAltered regioselectivity due to hydrophobic microenvironment.Head-to-head and head-to-tail cycloadducts.
PhotoisomerizationConformational restriction may favor specific isomers.(E/Z)-isomers of the dienone system.
PhotoenolizationPresence of a mild base in the micellar interface could facilitate deconjugation. rsc.orgβ,γ-unsaturated ketone isomer.
Reactions with other substratesIncreased local concentration of reactants within the micelle.Cycloaddition products with co-solubilized olefins.

Oxidation and Degradation Pathways

The oxidation and degradation of this compound are critical for understanding its stability and environmental fate. The molecule possesses multiple reactive sites susceptible to oxidative attack, including the carbon-carbon triple bonds and the ketone functionality.

Oxidative Degradation Products and Mechanism Speculation

Specific studies on the oxidative degradation of this compound are scarce. However, the degradation products can be speculated based on the known reactivity of alkynes and α,β-unsaturated ketones towards common oxidants. Strong oxidation of alkynes typically leads to the cleavage of the triple bond, forming carboxylic acids. mdpi.comsolubilityofthings.com

In the case of this compound, oxidative cleavage of both alkyne moieties would be expected to yield benzoic acid and potentially other smaller fragments depending on the oxidant and reaction conditions. For instance, ozonolysis, a common method for alkyne cleavage, would likely produce benzoic acid and a three-carbon dicarboxylic acid derivative.

The presence of the ketone group might also influence the degradation pathway. The oxidation of α,β-unsaturated ketones can lead to epoxidation of the double bond or cleavage of the carbon-carbon double bond. youtube.comnih.gov However, in this compound, the triple bonds are expected to be more susceptible to oxidation than the conjugated system.

Table 2: Speculated Oxidative Degradation Products of this compound

OxidantPotential ReactionSpeculated Major Products
Ozone (O₃) followed by workupOxidative cleavage of triple bondsBenzoic acid, Malonic acid derivative
Potassium permanganate (B83412) (KMnO₄)Oxidative cleavage of triple bondsBenzoic acid
Hydrogen peroxide (H₂O₂)May lead to a complex mixture of products.Benzoic acid, Phenylacetic acid derivatives
meta-Chloroperoxybenzoic acid (mCPBA)Epoxidation of triple bonds (oxirenes)Unstable intermediates, leading to further degradation products.

Role of the Pentadiynone Scaffold in Complex Chemical Transformations

The this compound scaffold, characterized by a central ketone flanked by two phenylacetylene (B144264) units, is a versatile platform for complex chemical transformations. The conjugated system of triple and double bonds provides a unique electronic framework that can participate in a variety of reactions.

The pentadiynone scaffold can act as a building block in the synthesis of more complex heterocyclic systems. For example, the reaction of this compound with sodium ethoxide can lead to the formation of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. mdpi.com This demonstrates the susceptibility of the triple bonds to nucleophilic attack, a key step in many annulation reactions.

Furthermore, the reaction of the related 1,5-diphenyl-1-penten-4-yn-3-one with hydrazines has been shown to yield pyrazole derivatives, indicating that the enone and ynone functionalities can be selectively targeted to construct new ring systems. researchgate.net The presence of both alkyne and ketone functionalities allows for sequential or one-pot reactions to build molecular complexity. The alkyne groups can undergo coupling reactions, cycloadditions, or nucleophilic additions, while the ketone can be involved in condensations, reductions, or other carbonyl chemistry. This dual reactivity makes the pentadiynone scaffold a valuable synthon in organic synthesis for the construction of diverse molecular architectures.

Computational and Theoretical Investigations of 1,5 Diphenyl 1,4 Pentadiyn 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 1,5-Diphenyl-1,4-pentadiyn-3-one, these methods elucidate its structural and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

These calculations would reveal the planarity of the phenyl rings relative to the central carbonyl group and the linearity of the diyne fragments. The electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap, can also be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Ab Initio Methods for Electronic Configuration and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for investigating electronic configuration and reactivity. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Configuration Interaction) can provide a more detailed picture of the electron distribution and orbital interactions within this compound.

These calculations can be used to derive atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, which indicate the partial charge on each atom and help identify electrophilic and nucleophilic sites. This information is invaluable for predicting the molecule's reactivity towards various reagents. For instance, the carbon atom of the carbonyl group is expected to be a primary electrophilic site.

Spectroscopic Parameter Prediction

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which is essential for interpreting experimental data and confirming molecular structures.

GIAO Calculations for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a popular and effective approach for calculating the nuclear magnetic resonance (NMR) shielding tensors and, consequently, the chemical shifts of a molecule. By performing GIAO calculations, typically using DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

The predicted chemical shifts for the various hydrogen and carbon atoms in the phenyl rings and the alkynyl and carbonyl groups can be compared with experimental spectra to confirm the structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or dynamic processes not accounted for in the gas-phase calculations.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: The following data is illustrative of what would be obtained from GIAO calculations and is not based on published experimental or theoretical results for this specific molecule.)

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C=O 185.0 Phenyl H (ortho) 7.60
C≡C 90.5 Phenyl H (meta) 7.45
C≡C 85.3 Phenyl H (para) 7.50
Phenyl C (ipso) 121.0
Phenyl C (ortho) 129.5
Phenyl C (meta) 129.0
Phenyl C (para) 133.0

Prediction of Vibrational Frequencies and Intensities (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies and their corresponding intensities are crucial for assigning the peaks observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. These calculations are typically performed at the DFT level of theory. A frequency calculation on the optimized geometry of this compound yields a set of vibrational modes, each with a specific frequency and intensity (for both IR and Raman).

Key vibrational modes for this molecule would include the C=O stretching frequency (typically a strong band in the IR spectrum around 1650-1700 cm⁻¹), the C≡C stretching frequencies (which may be weak or absent in the IR if the molecule is symmetric but visible in the Raman spectrum), and various C-H and C-C stretching and bending modes of the phenyl rings.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) (Note: The following data is illustrative of what would be obtained from vibrational frequency calculations and is not based on published results.)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
Phenyl C-H Stretch 3100-3000 Medium Medium
C≡C Stretch 2250-2150 Weak/Medium Strong
C=O Stretch ~1680 Strong Medium
Phenyl C=C Stretch 1600-1450 Medium-Strong Medium-Strong
C-H Bending 1400-1000 Medium Weak
Out-of-plane Bending 900-675 Strong Weak

Theoretical Studies on Electronic Absorption Spectra and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, with its extended π-conjugated system encompassing two phenyl rings, two triple bonds, and a carbonyl group, significant electronic transitions (e.g., π → π* and n → π*) are expected in the UV-Vis region. Theoretical studies can characterize these transitions by identifying the molecular orbitals involved, helping to understand the photophysical properties of the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory is a fundamental tool in computational chemistry that describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, especially the frontier orbitals, is critical for understanding a molecule's electronic properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its electronic absorption properties. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron, acting as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This excitation, known as an electronic transition, is responsible for the absorption of light at specific wavelengths. For conjugated systems like this compound, the π → π* transition is typically the most important electronic transition. While specific calculated values for the HOMO-LUMO gap of this compound are not detailed in the surveyed literature, its extended π-conjugation system, featuring two phenyl rings and two alkyne groups surrounding a central ketone, would be expected to result in a relatively small gap, contributing to its photoactivity.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis provides valuable information about charge distribution, bond strength, and delocalization effects within a molecule.

For this compound, an NBO analysis would quantify the electron delocalization across the conjugated system. It examines the interactions between filled (donor) and empty (acceptor) orbitals. Strong interactions, particularly between π-bonding orbitals and π*-antibonding orbitals, indicate significant electron delocalization, which contributes to the molecule's stability. The analysis would also detail the hybridization of the atoms and the polarization of the C=O and C≡C bonds. However, specific NBO analysis data for this compound has not been reported in the referenced scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interaction. The phenyl rings and the alkyne carbons would present a more complex potential surface reflecting the delocalized π-system. While the concept is applicable, a specific MEP map for this compound is not available in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. In the case of this compound (DPD), its reactivity upon photolysis has been investigated using a combination of experimental techniques and theoretical calculations. acs.org

Studies have shown that DPD can initiate radical polymerizations, but only in the presence of an efficient hydrogen donor, such as propan-2-ol. acs.org This observation suggests a reaction pathway analogous to the well-known photoinitiator benzophenone. Upon photoexcitation, the DPD molecule is promoted to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the donor solvent (e.g., propan-2-ol), generating a ketyl radical and a solvent-derived radical. These newly formed radicals can then initiate the polymerization of monomers. acs.orgresearchgate.net

DFT calculations have supported these mechanistic insights by modeling the geometries of the ground state molecule and the resulting radical intermediates. These calculations confirmed that DPD and its derivatives maintain an essentially planar geometry, which is believed to be an important factor in their efficiency as photoinitiators. acs.org Further computational studies on the reaction of this compound with sodium ethoxide have shown that the reaction proceeds via a two-fold addition of the ethoxide to the triple bonds, leading to the formation of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. mdpi.com

Applications of 1,5 Diphenyl 1,4 Pentadiyn 3 One in Advanced Materials and Synthetic Chemistry Research

Development as a Photoinitiator in Polymerization Science

1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) has emerged as a highly effective photoinitiator, a molecule that upon absorption of light, generates reactive species to initiate polymerization. Its performance has been particularly noted in the field of photopolymerization, a process with wide-ranging applications in coatings, adhesives, and 3D printing.

Evaluation of Efficiency in Photopolymerization Processes

Research has demonstrated that this compound is a surprisingly active photoinitiator for the polymerization of acrylic monomers, such as lauryl acrylate. Current time information in Bangalore, IN. Notably, it exhibits high efficiency in promoting the conversion of double bonds and achieving a high rate of polymerization, even at very low concentrations and without the need for a co-initiator. Current time information in Bangalore, IN. The efficiency of DPD is further enhanced in the presence of monomers that can act as hydrogen donors. Current time information in Bangalore, IN. For instance, studies using time-resolved EPR and CIDNP spectroscopy have shown that for radical polymerizations to be successful with DPD, a hydrogen donor like propan-2-ol is necessary, indicating a reaction pathway analogous to the well-known photoinitiator benzophenone. sinica.edu.tw

The photochemistry of DPD has been found to be faster than that of benzophenone, a standard photoinitiator. Current time information in Bangalore, IN. This high photoreactivity contributes to its efficiency in initiating polymerization processes.

Table 1: Polymerization Efficiency of this compound (DPD)

Monomer System Co-initiator Requirement Observed Activity Reference
Lauryl Acrylate Not required High double-bond conversion and polymerization rate Current time information in Bangalore, IN.
Monomers with abstractable hydrogens Beneficial Significant improvement in photoreactivity Current time information in Bangalore, IN.

Structure-Reactivity Relationships in Photoinitiation

The exceptional photoinitiating capability of this compound is intrinsically linked to its molecular structure. Unlike benzophenone, where steric hindrance between the ortho phenyl protons leads to a twisted geometry, DPD and its derivatives, such as the bis(p-methoxy) derivative (ODPD), adopt an essentially planar minimum geometry. sinica.edu.tw This planarity is maintained in the radical species formed during the photoinitiation process, as revealed by density functional theory calculations. sinica.edu.tw This planar conformation is considered a key factor in the remarkable efficiency of DPD and its derivatives as initiators, particularly in two-photon-induced radical polymerizations. sinica.edu.tw

The presence of the triple bonds and the extended π-system in the molecule contribute to its strong absorption in the UV-visible region, with significant absorption up to 350 nm, which is crucial for its function as a photoinitiator. Current time information in Bangalore, IN.

Role as a Building Block in Complex Organic Synthesis

The reactive nature of the carbonyl group and the two activated alkyne functionalities make this compound a versatile precursor for the synthesis of more complex molecular architectures, including heterocyclic systems and π-conjugated structures.

Design and Synthesis of Novel Heterocyclic Systems

While direct examples of the synthesis of heterocyclic systems from this compound are not extensively documented in the available literature, the reactivity of its constituent functional groups suggests its high potential in this area. The reactions of structurally similar compounds, such as 1,5-diphenyl-1-penten-4-yn-3-one, provide strong evidence for this potential. For instance, the reaction of 1,5-diphenyl-1-penten-4-yn-3-one with phenylhydrazine (B124118) leads to the formation of 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole, a five-membered heterocyclic compound. researchgate.net This type of reaction, a cyclocondensation, is a common strategy for synthesizing heterocycles. Given that this compound also possesses a reactive carbonyl group and activated triple bonds, it is expected to undergo similar reactions with various dinucleophiles, such as hydrazines, ureas, and amidines, to yield a diverse range of heterocyclic compounds like pyrazoles, pyrimidones, and pyridones.

Precursor for Advanced π-Conjugated Architectures

The extended π-system of this compound, composed of two phenyl rings and two carbon-carbon triple bonds linked by a carbonyl group, makes it an attractive starting material for the synthesis of advanced π-conjugated architectures. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the alkyne functionalities opens up possibilities for polymerization reactions, such as cyclotrimerization or Glaser coupling, which could lead to the formation of novel π-conjugated polymers with unique electronic and optical properties. Furthermore, the carbonyl group can be a site for further chemical modifications, allowing for the tuning of the electronic properties of the resulting materials. Although specific examples of the use of this compound as a precursor for such architectures are not detailed in the currently available research, its structural features strongly suggest its potential in this burgeoning field of materials science.

Photophysical and Electronic Properties for Functional Materials Research

The photophysical and electronic properties of this compound are central to its application in functional materials. Its extended conjugation gives rise to distinct electronic transitions that can be probed by spectroscopic techniques.

UV-visible spectroscopy of this compound reveals strong absorption in the ultraviolet region, extending up to 350 nm. Current time information in Bangalore, IN. This absorption corresponds to π-π* electronic transitions within the conjugated system. The predicted photophysical properties of the molecule provide further insight into its behavior.

Table 2: Predicted Photophysical Properties of this compound

Property Predicted Value Reference
Molar Mass 230.27 g/mol
Monoisotopic Mass 230.0732 g/mol uni.lu
XlogP 3.6
Predicted Collision Cross Section ([M+H]+) 170.3 Ų uni.lu
Predicted Collision Cross Section ([M+Na]+) 180.9 Ų uni.lu

These properties, particularly the extended π-conjugation and the resulting electronic characteristics, make this compound a promising candidate for incorporation into functional materials where light absorption and energy transfer are important. Further experimental investigation into its fluorescence, phosphorescence, and excited-state dynamics would be valuable for fully elucidating its potential in areas such as organic electronics and photonics.

Influence of Structure on Electronic Properties

The electronic properties of this compound are intrinsically linked to its molecular architecture. The molecule features a linear conjugated system composed of two phenyl rings, two carbon-carbon triple bonds (alkynes), and a central carbonyl group (C=O). This extended π-system is the primary determinant of its electronic behavior.

The phenyl groups at either end of the molecule are electron-donating by resonance, while the central ketone is an electron-withdrawing group. This push-pull electronic arrangement, coupled with the electron-rich triple bonds, creates a molecule with a significant dipole moment and polarizability. The delocalization of π-electrons across the entire framework results in a reduced HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which is a key factor in its potential for electronic applications.

Theoretical studies on analogous compounds, such as 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone), which has double bonds instead of triple bonds, have utilized Density Functional Theory (DFT) to analyze the electronic structure. researchgate.netresearchgate.net Similar computational approaches for this compound would reveal the precise energies of its frontier molecular orbitals. The presence of the alkyne linkages, which are more electron-rich and rigid than alkene linkages, is expected to have a pronounced effect on the electronic distribution and energy levels compared to its dienone counterpart. The triple bonds are also known to influence the planarity and rigidity of the molecule, which in turn affects the extent of π-orbital overlap and, consequently, the electronic properties.

The molecular electrostatic potential (MEP) map, which can be calculated using DFT, would likely show a region of high electron density around the carbonyl oxygen and a more positive potential around the phenyl protons. This charge distribution is crucial for understanding its intermolecular interactions and reactivity.

Table 1: Key Structural Features and Their Influence on Electronic Properties

Structural FeatureInfluence on Electronic Properties
Phenyl GroupsAct as electron-donating groups, contributing to the extended π-conjugation.
Carbon-Carbon Triple BondsProvide a rigid, electron-rich linear scaffold, enhancing π-delocalization.
Carbonyl GroupActs as an electron-withdrawing group, creating a push-pull system and influencing the HOMO-LUMO gap.
Extended ConjugationLeads to a smaller HOMO-LUMO gap, making the molecule susceptible to electronic excitation at lower energies.

Potential in Optoelectronic Research (Theoretical Considerations)

The unique electronic structure of this compound suggests a theoretical potential for applications in optoelectronic research. Materials with extended π-conjugated systems and push-pull electronic characteristics often exhibit interesting optical and electronic properties, such as nonlinear optical (NLO) activity and fluorescence.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could predict the UV-Vis absorption spectrum of this compound. The primary absorption bands would correspond to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the molecular geometry and the solvent environment. For instance, studies on the related 1,5-diphenylpenta-1,4-dien-3-one have shown that theoretical UV-Vis spectra calculated using TD-DFT are in good agreement with experimental data. researchgate.net

The molecule's extended conjugation and charge transfer characteristics are prerequisites for NLO properties. Upon excitation by an intense light source, the molecule could exhibit a large hyperpolarizability, a key parameter for NLO materials used in applications like optical switching and frequency doubling.

Furthermore, the rigid structure imparted by the triple bonds could lead to a higher quantum yield of fluorescence compared to more flexible molecules, as non-radiative decay pathways are often suppressed in rigid systems. This would make it a candidate for use as a blue emitter in organic light-emitting diodes (OLEDs), although specific experimental data is needed to confirm this potential. epa.gov

Table 2: Theoretical Optoelectronic Properties and Potential Applications

PropertyTheoretical BasisPotential Application
UV-Vis Absorptionπ-π* and n-π* transitions within the conjugated system.Light-harvesting materials
Nonlinear Optical (NLO) ActivityLarge change in dipole moment upon electronic excitation due to the push-pull nature.Optical switching, frequency conversion
FluorescenceRadiative decay from the first excited singlet state (S1) to the ground state (S0).Organic Light-Emitting Diodes (OLEDs), fluorescent probes

Intermediary Role in Complex Environmental Chemical Processes

While there is no direct research on the role of this compound in complex environmental chemical processes, its chemical reactivity suggests it can act as a versatile intermediate in various chemical transformations. The electrophilic nature of the carbonyl carbon and the carbon atoms of the triple bonds makes the molecule susceptible to nucleophilic attack.

For instance, research has shown that this compound serves as a precursor in the synthesis of more complex heterocyclic compounds. The reaction with sodium ethoxide in ethanol (B145695) leads to the formation of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, demonstrating the reactivity of the triple bonds towards nucleophiles. mdpi.comresearchgate.net This type of reaction, a nucleophilic addition, is a fundamental process in organic chemistry and can occur in various environments.

In a hypothetical environmental context, nucleophiles such as water, hydroxide (B78521) ions, or sulfide (B99878) species could potentially react with this compound. Such reactions would lead to its transformation into other chemical species, influencing its fate and transport in the environment. For example, the addition of water across the triple bonds could lead to the formation of diketones or other oxygenated derivatives.

The compound's role as a starting material for the synthesis of pyrazole (B372694) derivatives through reactions with hydrazines further underscores its utility as a chemical intermediate. nih.gov These reactions highlight the potential for this compound to participate in a variety of chemical pathways, which could be relevant in understanding its potential transformations under specific environmental or industrial conditions.

It is important to note that these are potential reaction pathways based on its known chemical reactivity, and specific studies on its environmental chemistry are required for a definitive understanding of its role in such processes.

Future Research Directions and Emerging Paradigms for 1,5 Diphenyl 1,4 Pentadiyn 3 One

Exploration of Novel Catalytic Transformations

The rich reactivity of the alkyne functional groups in 1,5-diphenyl-1,4-pentadiyn-3-one presents a fertile ground for novel catalytic transformations. While classical additions to the triple bonds are known, future research will likely focus on more complex and selective metal-catalyzed reactions to build molecular complexity in a single step.

Hydrofunctionalization Reactions: The selective addition of E-H bonds (where E = B, Si, N, P, O, S) across one or both alkyne units is a promising avenue. rsc.org Catalytic systems based on copper, palladium, and other transition metals can facilitate hydroamination, hydrosilylation, or hydroboration, leading to highly functionalized enynes or dienes. mdpi.com For instance, the oxidation of hydroboration products could yield α,β-acetylenic ketones, valuable synthetic intermediates. rsc.org The challenge and future direction lie in achieving high regio- and stereoselectivity, controlling the reaction to modify one alkyne moiety while leaving the other intact for subsequent transformations.

Cycloaddition Reactions: The diyne system is an ideal substrate for catalytic cycloaddition reactions to construct complex carbo- and heterocyclic scaffolds. nih.gov Transition-metal-catalyzed [2+2+2] cycloadditions with nitriles or other alkynes could yield substituted pyridines and benzene (B151609) derivatives, respectively. researchgate.net Furthermore, 1,3-dipolar cycloadditions represent a powerful method for creating five-membered heterocycles. acs.orgwikipedia.org Future work could explore catalysis to control the regioselectivity of these additions, which is often a challenge in thermal reactions. nih.gov

Ketone-Directed C-H Functionalization: The ketone moiety can act as a directing group in transition metal-catalyzed C-H activation reactions. This would enable the functionalization of the ortho-positions of the phenyl rings. Catalysts based on rhodium, ruthenium, and iridium have been used for tandem reactions involving C-H activation of aromatic ketones followed by cyclization with diynes, a paradigm that could be extended to this compound to create complex polycyclic aromatic systems. rsc.org

Advanced Computational Modeling for Predictive Design

Advanced computational methods are set to revolutionize the design of new functional molecules derived from this compound. By moving beyond simple structural analysis to predictive modeling, researchers can screen potential derivatives for desired properties before undertaking complex synthesis.

Predicting Photoinitiator Efficiency: The performance of a photoinitiator depends on a combination of its intrinsic properties (e.g., absorption spectrum, quantum yields) and external factors (e.g., light source emission). mdpi.com Future research will involve developing and applying computational models that can predict the initiation efficiency of novel this compound derivatives. These models, incorporating Density Functional Theory (DFT) and other quantum mechanical methods, can calculate absorption spectra and predict the behavior of molecules in their excited states, guiding the design of initiators with enhanced two-photon absorption cross-sections. nih.gov

Designing Functional Materials: Computational tools are crucial for designing materials with tailored electronic and optical properties for applications in organic electronics and nanotechnology. nih.govmdpi.com DFT and many-body perturbation theory can be used to model how electrons behave in materials derived from this compound, predicting properties like conductivity and exciton (B1674681) dynamics. nih.gov This allows for the in silico design of novel covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) where the diyne ketone unit acts as a functional building block, with simulations predicting how factors like interlayer stacking and chemical functionalization will influence material properties. researchgate.net

Synthesis of Polymeric and Supramolecular Assemblies

The rigid, conjugated structure of this compound makes it an excellent candidate for the synthesis of novel polymers and self-assembling supramolecular structures with unique optical and electronic properties.

Polymer Synthesis: The diyne functionality is suitable for several polymerization techniques. rsc.org Future work will likely explore the use of this compound as a monomer in reactions like acyclic diyne metathesis (ADMET) or cycloaddition polymerization to create poly(aryleneethynylene)s and other conjugated polymers. researchgate.netescholarship.org These materials are expected to have interesting properties for applications in organic electronics. rsc.org Another approach is the synthesis of functional polyketones through palladium-catalyzed insertion polymerization, a method that could potentially incorporate the diyne ketone structure into a polymer backbone. nih.gov

Supramolecular Self-Assembly: π-conjugated systems can self-assemble into well-defined nanostructures like nanowires, driven by non-covalent interactions such as π-π stacking. researchgate.net The planar, electron-rich structure of this compound suggests its potential to form such assemblies. Future research will focus on designing derivatives with specific functional groups that can direct the self-assembly process to form vesicles, fibers, or other complex architectures. unibe.ch These supramolecular structures could find applications in nano-sized optoelectronic devices. researchgate.net

Development of High-Performance Photoinitiated Systems

One of the most promising and actively researched areas for this compound is its use as a highly efficient photoinitiator, particularly for two-photon polymerization (2PP).

Enhanced Two-Photon Absorption: The core structure of this compound fits the donor-π-acceptor-π-donor (D-π-A-π-D) motif, which is known to exhibit a large two-photon absorption (TPA) cross-section. rsc.org Research has shown that adding auxochromic groups (electron-donating groups) to the phenyl rings significantly enhances its performance. rsc.org Future efforts will focus on synthesizing and testing new derivatives to further optimize their TPA properties for use in high-resolution 3D printing. acs.org

Low-Concentration and High-Efficiency Initiation: Derivatives of this compound have demonstrated outstanding performance, enabling successful polymerization at extremely low concentrations (e.g., 0.025 wt%). rsc.orgacs.org This is a significant advantage over traditional single-photon initiators. acs.org Ongoing research will aim to develop even more efficient systems that can initiate polymerization at faster speeds and lower laser powers, which is crucial for increasing the throughput of 3D printing technologies. google.com

Table 1: Performance of this compound (DPD) Derivatives in Two-Photon Polymerization rsc.org
DerivativeAuxochromic Group (R)Key PropertyPerformance Highlight
DPD-HBaseline single-photon photoinitiatorGood properties in single photon polymerization inspired derivative development.
O-DPD-OMeShifted UV-vis absorptionShows gradual shift to higher wavelength absorption.
S-DPD-SMeIncreased extinction coefficientAbsorption extends further into the visible range.
N-DPD-NMe2Strong donor capabilityOutstanding performance in 2PP, enabling fabrication of 300 nm features at only 0.025 wt% concentration.

Integration with Emerging Technologies in Chemical Research

The unique properties of this compound and its derivatives position them for integration into several emerging technological fields, bridging fundamental chemistry with advanced applications.

Additive Manufacturing (3D Printing): The exceptional efficiency of its derivatives as two-photon initiators makes them key components for the advancement of high-resolution 3D printing, also known as direct laser writing. researchgate.net This technology is used to fabricate complex micro- and nanoscale devices, such as micro-optical elements, photonic crystals, and biocompatible scaffolds for tissue engineering. google.com Future work will involve formulating new photopolymer resins incorporating these initiators to print novel functional materials. nih.gov

Organic Electronics: The conjugated π-system of this compound is a core feature of organic electronic materials. nrel.gov Polymers and supramolecular assemblies derived from this compound could function as organic semiconductors or components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org Future research could explore its use as a building block in "click chemistry" reactions to create functional materials for organic electronic devices.

Functional Materials Design: The ability to undergo diverse chemical transformations allows for the incorporation of this compound into larger, functional molecular systems. For example, it could be integrated into macrocycles or molecular cages to create sensors or responsive materials. The development of ketone-aldehyde condensation resins offers a pathway to new functional polymers where a diyne ketone could impart specific properties. google.com

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1,5-diphenyl-1,4-pentadiyn-3-one via chalcone condensation?

Methodological Answer:
The compound is synthesized through a double aldol condensation reaction. Key parameters include:

  • Reactants: Benzaldehyde derivatives and acetone (or acetophenone) under basic conditions (e.g., NaOH or KOH).
  • Catalytic Enhancements: Ultrasound irradiation (25 kHz) and surfactants like p-dodecylbenzenesulfonic acid (DBSA) improve reaction efficiency and yield .
  • Solvent System: Water or ethanol, with DBSA acting as both catalyst and phase-transfer agent.
  • Temperature: Ambient (25–27°C) for 4–6 hours, yielding dichalcone intermediates.
ParameterConditionSource
CatalystDBSA (0.5 mmol)
SolventWater (10 mL)
Reaction Time4–6 hours
Yield OptimizationUltrasound (25 kHz)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) stretches at ~1660 cm⁻¹ and conjugated diyne/diene absorptions. Solid-phase IR in KBr pellets confirms stereoisomerism (e.g., E,E vs. Z,E conformers) .
  • GC-MS: Resolves concentration profiles in mixtures (e.g., environmental samples) but requires derivatization due to low volatility. Retention times and fragmentation patterns distinguish it from PAHs like fluoranthene .
  • NMR: Limited utility due to low solubility in common deuterated solvents.

Advanced: How does the electronic structure of this compound contribute to its efficiency as a photoinitiator?

Methodological Answer:
The compound’s extended π-conjugation and triple-bond geometry enable:

  • Broad UV Absorption: Strong absorbance up to 350 nm, surpassing benzophenone derivatives .
  • Radical Generation: Photolysis produces reactive intermediates (e.g., triplet-state carbonyls) that initiate polymerization without co-initiators.
  • Kinetic Advantage: Differential scanning photocalorimetry (DSP) shows rapid polymerization rates (e.g., in lauryl acrylate) at low concentrations (0.1–0.5 wt%) .

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